molecular formula C8H7ClN2S B13711599 4-Amino-2-chloro-6-methylbenzothiazole

4-Amino-2-chloro-6-methylbenzothiazole

Cat. No.: B13711599
M. Wt: 198.67 g/mol
InChI Key: NGEWHVDYHJHGJO-UHFFFAOYSA-N
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Description

4-Amino-2-chloro-6-methylbenzothiazole is a chemical compound with the molecular formula C8H7ClN2S. It belongs to the benzothiazole family, which is known for its diverse biological and chemical properties. This compound is characterized by the presence of an amino group, a chlorine atom, and a methyl group attached to the benzothiazole ring. It appears as a white to yellow crystalline powder and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-chloro-6-methylbenzothiazole typically involves the cyclization of 2-aminobenzenethiol with appropriate reagents. One common method includes the reaction of 2-aminobenzenethiol with 2-chloro-6-methylbenzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate cyclization .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-chloro-6-methylbenzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of derivatives with different functional groups.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amino derivatives.

Scientific Research Applications

4-Amino-2-chloro-6-methylbenzothiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Amino-2-chloro-6-methylbenzothiazole involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interfere with cellular signaling pathways, leading to altered cellular functions. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

  • 2-Amino-6-chlorobenzothiazole
  • 2-Amino-4-chlorobenzothiazole
  • 2-Amino-6-methylbenzothiazole
  • 2-Amino-6-fluorobenzothiazole

Comparison: 4-Amino-2-chloro-6-methylbenzothiazole is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications. For instance, the presence of the chlorine atom can enhance its electrophilic character, making it more reactive in substitution reactions .

Properties

Molecular Formula

C8H7ClN2S

Molecular Weight

198.67 g/mol

IUPAC Name

2-chloro-6-methyl-1,3-benzothiazol-4-amine

InChI

InChI=1S/C8H7ClN2S/c1-4-2-5(10)7-6(3-4)12-8(9)11-7/h2-3H,10H2,1H3

InChI Key

NGEWHVDYHJHGJO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)Cl)N

Origin of Product

United States

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